Cys(Npys)-TAT (47-57), FAM-labeled

Bioconjugation Targeted Delivery Peptide Chemistry

Researchers face significant reproducibility issues when using standard TAT peptides for cargo delivery due to non-specific crosslinking and lack of direct tracking. This Cys(Npys)-TAT (47-57), FAM-labeled conjugate solves this by integrating three functions into one reagent: the TAT transduction domain for uptake, a Cys(Npys) group for rapid, site-specific disulfide conjugation to thiol-containing cargos under mild conditions, and a C-terminal FAM fluorophore (Abs/Em=494/518 nm) for immediate, quantitative tracking. Key advantages: • Eliminates heterogeneous crosslinking; achieves defined 1:1 cargo stoichiometry. • Enables real-time fluorescence microscopy and flow cytometry without secondary labels. • Provides superior batch-to-batch consistency for nanocarrier functionalization studies.

Molecular Formula C101H152N38O21S3
Molecular Weight 2330.7 g/mol
Cat. No. B12389599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys(Npys)-TAT (47-57), FAM-labeled
Molecular FormulaC101H152N38O21S3
Molecular Weight2330.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O
InChIInChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1
InChIKeyZVGXXRBGGTZXMP-NRAYXAAJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys(Npys)-TAT (47-57), FAM-Labeled Overview


Cys(Npys)-TAT (47-57), FAM-labeled is a multifunctional, synthetic cell-penetrating peptide (CPP) designed for research applications requiring both intracellular delivery and real-time fluorescent tracking. It comprises the highly cationic TAT (47-57) transduction domain (sequence YGRKKRRQRRR) from the HIV-1 trans-activator of transcription protein , which confers potent membrane-penetrating capability [1]. The N-terminus is modified with a cysteine residue bearing a 3-nitro-2-pyridinesulfenyl (Npys) protecting/activating group, creating a reactive handle for rapid, specific disulfide bond formation with free thiols on cargo molecules . The C-terminal lysine is conjugated to a 5(6)-carboxyfluorescein (FAM) fluorophore (Abs/Em = 494/518 nm), enabling direct visualization and quantification of peptide uptake and intracellular localization via standard fluorescence microscopy and flow cytometry [2]. This combination of functionalities makes it a pre-activated, traceable platform for constructing targeted delivery vectors and studying CPP trafficking mechanisms.

Cys(Npys)-TAT-FAM: Key Advantages


Substituting this compound with a generic TAT (47-57) peptide, even a FAM-labeled one, introduces critical limitations in experimental design and data reproducibility. The defining feature of this product is the Cys(Npys) moiety, which functions as a pre-activated thiol for spontaneous, site-specific conjugation under mild, aqueous conditions . An unmodified TAT-FAM peptide lacks this chemical handle, necessitating separate, often harsher, heterobifunctional crosslinking chemistries that can compromise peptide activity or introduce heterogeneity [1]. Conversely, using a non-fluorescent Cys(Npys)-TAT analog forfeits all quantitative, real-time tracking capabilities, forcing reliance on indirect or endpoint assays . This specific conjugate is a single, well-characterized reagent that simultaneously solves the problems of cargo attachment and uptake verification. Using separate components introduces additional optimization steps, reduces throughput, and increases the risk of batch-to-batch variability in cargo-to-CPP stoichiometry. The evidence below demonstrates the tangible, quantitative performance metrics that differentiate this compound and justify its specific procurement for advanced conjugation and cellular uptake studies.

Cys(Npys)-TAT-FAM: Comparative Performance


Conjugation-Ready Functionality vs. Unactivated TAT

The Cys(Npys) group provides a quantitative, pre-activated chemical handle for site-specific conjugation to thiol-containing cargo molecules, a feature absent in standard TAT-FAM peptides. Standard TAT-FAM peptides (e.g., FAM-YGRKKRRQRRR) are 'dead-end' reagents suitable only for uptake studies, requiring external crosslinkers for cargo attachment [1]. In contrast, Cys(Npys)-TAT (47-57), FAM-labeled is a functional carrier, enabling direct, single-step conjugation under mild, aqueous conditions .

Bioconjugation Targeted Delivery Peptide Chemistry

Intrinsic Fluorescence vs. Non-Fluorescent CPP

The covalent attachment of a FAM fluorophore (Abs/Em: 494/518 nm) to the TAT sequence allows for direct, quantitative tracking of the peptide's cellular internalization and subcellular localization [1]. The non-fluorescent analog, Cys(Npys)-TAT (47-57), lacks this feature, requiring secondary detection methods (e.g., immunostaining) or labeling of the conjugated cargo .

Cellular Uptake Fluorescence Microscopy Kinetic Assays

TAT-FAM Cellular Uptake Kinetics

The cellular uptake mechanism of the parent FAM-labeled TAT peptide is well-characterized and provides a quantitative benchmark for the activity of the Cys(Npys)-FAM conjugate. While direct data for the Cys(Npys) derivative is limited, its activity is predicated on the highly efficient uptake of the unmodified TAT sequence. A study rigorously measuring uptake of FAM-labeled TAT-peptide found a Q10 of 1.1 between 4 and 15°C, indicative of a rapid, temperature-independent membrane translocation process [1]. This is significantly different from the Q10 of 2.2 measured for dextran, a marker of macropinocytosis, confirming a distinct and efficient uptake pathway [1].

Cellular Uptake Kinetics Endocytosis CPP Mechanism

In Vivo BBB Permeability: TAT vs. CPPs

The TAT (47-57) sequence exhibits superior blood-brain barrier (BBB) penetration compared to other common cell-penetrating peptides. In a comparative in vivo study, the unidirectional brain influx rate (Kin) for TAT 47-57 was measured at 4.73 μl/(g × min), demonstrating high BBB permeability [1]. This performance is quantitatively distinct from transportan analogs (TP10 and TP10-2), which showed negligible to low brain influx in the same assay system [1].

Blood-Brain Barrier In Vivo Delivery CNS Targeting

Cys(Npys)-TAT-FAM Application Scenarios


Site-Specific Cargo Conjugation

Use the pre-activated Cys(Npys) group to directly conjugate this compound to a therapeutic cargo (e.g., a cytotoxic drug, a pro-apoptotic peptide, or an siRNA sense strand) bearing a free thiol group . The resulting conjugate is formed via a single, efficient reaction, creating a stable disulfide linkage that can be cleaved in the reducing environment of the cell. The intrinsic FAM label allows for immediate, real-time tracking of the conjugate's cellular uptake, subcellular trafficking, and release kinetics without requiring a separate labeling step for the cargo [1].

CPP Internalization and Trafficking Studies

Leverage the robust fluorescence of the FAM label to conduct quantitative, high-resolution studies of CPP uptake mechanisms. By using this reagent in well-controlled kinetic experiments (e.g., varying temperature or using endocytosis inhibitors), researchers can quantify parameters like the Q10 for uptake and compare it directly to known benchmarks [2]. The reagent's defined nature allows for precise comparison across different cell types and conditions, contributing to a deeper understanding of CPP trafficking pathways.

Targeted Nanocarriers and Biosensors

Conjugate Cys(Npys)-TAT (47-57), FAM-labeled to the surface of nanoparticles, liposomes, or biosensor substrates that have been functionalized with free thiols. This creates a traceable, cell-penetrating coating that enhances the interaction and uptake of the nanocarrier by target cells . The FAM label serves as a built-in reporter for quantifying the degree of surface modification and for tracking the carrier's fate in biological systems via flow cytometry or confocal microscopy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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